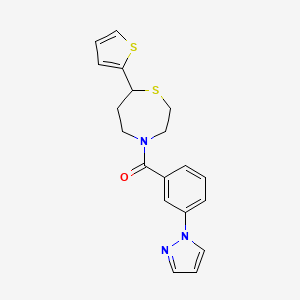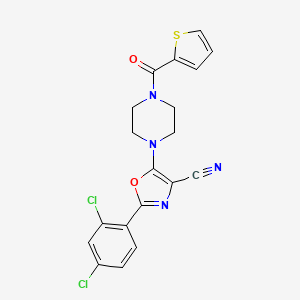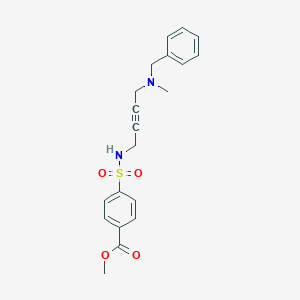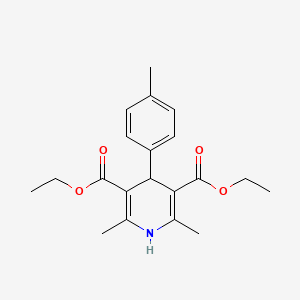
(3-(1H-pyrazol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(1H-pyrazol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a derivative of a series of compounds that were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . These compounds were tested for their antiviral and antitumoral activity .
Synthesis Analysis
The synthesis of this series of compounds was carried out in excellent yields via a one-pot, four-component method using readily available starting materials .Molecular Structure Analysis
The compound crystallizes in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis
Subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .Applications De Recherche Scientifique
Antimicrobial Agents
The synthesis of hydrazone derivatives of this compound has been investigated for their antimicrobial activity. Researchers have found that some of these molecules exhibit potent growth inhibition against antibiotic-resistant strains of Staphylococcus aureus and Acinetobacter baumannii . These derivatives could potentially serve as novel antibiotics to combat microbial resistance .
Catalysis
Complexes derived from similar pyrazole compounds have shown high catalytic activity. For instance, copper complexes of related structures have been effective in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. Their recyclability and separation from the reaction system make them promising catalysts .
Anti-Inflammatory Agents
The 1,5-diarylpyrazole class, which includes compounds with a pyrazole ring, has been explored for its anti-inflammatory properties. While specific studies on our compound are limited, its structural features suggest potential anti-inflammatory effects. Further research could uncover its role in modulating inflammatory pathways .
Thiazole Derivatives
Our compound can be considered a thiazole derivative due to its thiazepane ring. Thiazoles have diverse applications, including antiviral, antitumor, and anti-inflammatory activities. Investigating the specific effects of our compound within this context could yield valuable insights .
Drug Discovery
Given the urgent need for new antibiotics, compounds like ours offer exciting possibilities. Researchers can explore its structure-activity relationships (SAR) to optimize its antimicrobial properties. Additionally, virtual screening and molecular docking studies may identify potential targets for drug development .
Heterocyclic Chemistry
The compound’s unique heterocyclic structure (combining pyrazole and thiazepane moieties) contributes to its properties. Heterocycles play a crucial role in drug design, materials science, and bioorganic chemistry. Our compound’s scaffold could inspire the synthesis of novel derivatives with tailored properties .
Mécanisme D'action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Orientations Futures
The future directions of this compound could involve further exploration of its antiviral and antitumoral activities. It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity . This suggests that further modifications and testing could lead to the development of more effective therapeutic agents.
Propriétés
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-19(15-4-1-5-16(14-15)22-9-3-8-20-22)21-10-7-18(25-13-11-21)17-6-2-12-24-17/h1-6,8-9,12,14,18H,7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCKAHKFXMWZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-pyrazol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2521768.png)
![methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2521771.png)

![1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2521773.png)
![methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2521774.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)
![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)
![1,3,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2521780.png)


![4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2521783.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dioxalate](/img/structure/B2521787.png)
